molecular formula C13H16N4OS3 B4081840 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B4081840
M. Wt: 340.5 g/mol
InChI Key: NBULZJIKQWPWSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide involves several key steps, including condensation reactions catalyzed by carbodiimide, as seen in the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014). These processes typically leverage the reactivity of thiadiazole and benzothiazole moieties to form complex structures.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various analytical techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide revealed interesting aspects of its molecular conformation and intermolecular interactions, providing insights into the spatial arrangement of the thiadiazole and acetamide units (Ismailova et al., 2014).

Chemical Reactions and Properties

The chemical behavior of compounds within this category often involves reactions at the thiadiazole and benzothiazole rings. These reactions can include substitutions and additions, depending on the reactivity of the functional groups present. The specific chemical properties of N-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide would be influenced by the electron-donating and withdrawing effects of the methyl groups and the heterocyclic rings involved.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. While specific data on N-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide may not be readily available, studies on related molecules suggest that these properties are significantly influenced by the nature of the heterocyclic rings and substituents present (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa, of compounds like N-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, are determined by their molecular structure. The presence of both benzothiazole and thiadiazole rings contributes to a complex interplay of electronic effects, impacting the compound's chemical behavior and interactions with other molecules (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS3/c1-7-3-4-9-10(5-7)21-12(14-9)15-11(18)6-19-13-17-16-8(2)20-13/h7H,3-6H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBULZJIKQWPWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

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